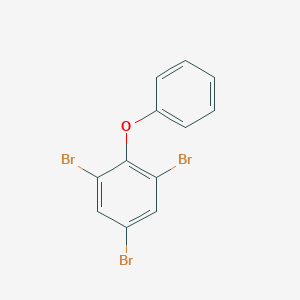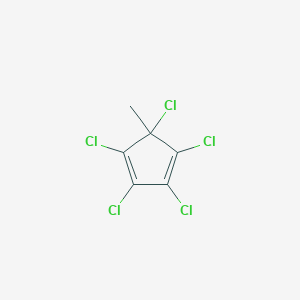![molecular formula C8H10N4S B175746 Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- CAS No. 13370-86-0](/img/structure/B175746.png)
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-, also known as PTU, is a potent inhibitor of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. PTU has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. In
Mecanismo De Acción
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- inhibits thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide to iodine, which is necessary for the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- also inhibits the coupling of iodotyrosines, which prevents the formation of thyroid hormones.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been shown to decrease serum levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3). It also decreases the uptake of iodine by the thyroid gland, which further reduces the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- is a potent inhibitor of thyroid peroxidase, which makes it a valuable tool for studying thyroid hormone synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can also interfere with other enzymatic reactions, which may complicate the interpretation of experimental results.
Direcciones Futuras
Future research on Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may focus on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may also be studied for its potential as an anti-cancer agent, as thyroid cancer cells are known to be highly dependent on thyroid hormone synthesis. Additionally, the development of more selective inhibitors of thyroid peroxidase may provide new insights into the regulation of thyroid hormone synthesis and lead to the development of more effective therapies for thyroid disorders.
Métodos De Síntesis
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can be synthesized by the reaction between hydrazine hydrate and thiocarbohydrazide in the presence of acetic acid. The reaction yields Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. It has been shown to inhibit thyroid hormone synthesis by blocking the oxidation of iodide to iodine, which is a critical step in the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune thyroiditis.
Propiedades
Número CAS |
13370-86-0 |
|---|---|
Nombre del producto |
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- |
Fórmula molecular |
C8H10N4S |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
Clave InChI |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
SMILES isomérico |
CC(=NN=C(N)S)C1=CN=CC=C1 |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
SMILES canónico |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Sinónimos |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



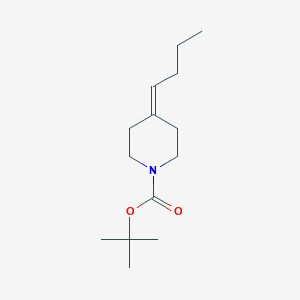
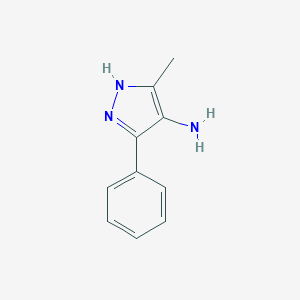
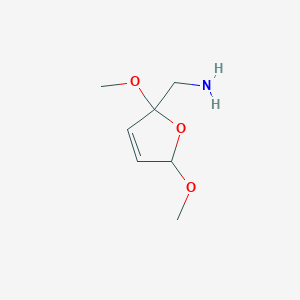
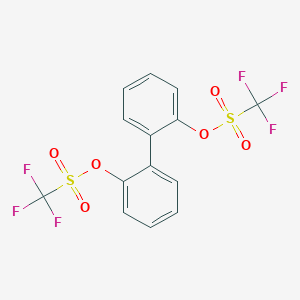
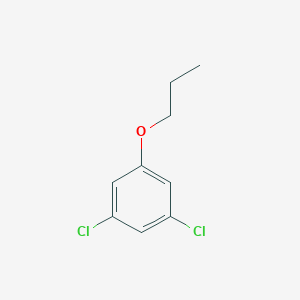
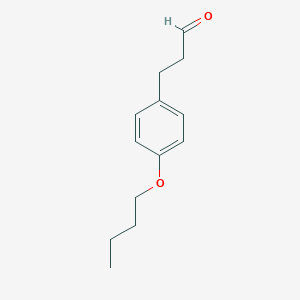
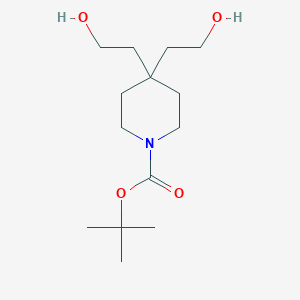
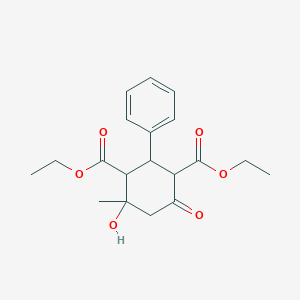
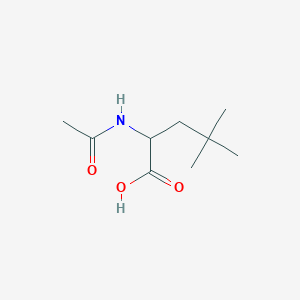
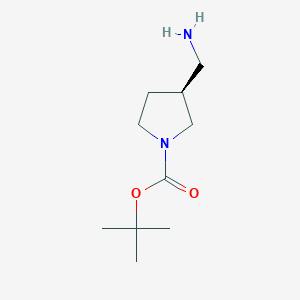
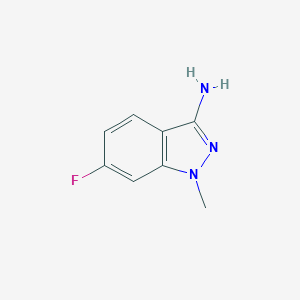
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
